molecular formula C8H20Cl2N2 B13449660 methyl({[(2R)-1-methylpiperidin-2-yl]methyl})amine dihydrochloride

methyl({[(2R)-1-methylpiperidin-2-yl]methyl})amine dihydrochloride

Cat. No.: B13449660
M. Wt: 215.16 g/mol
InChI Key: VQZKHSGHYAPWKL-YCBDHFTFSA-N
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Description

Methyl({[(2R)-1-methylpiperidin-2-yl]methyl})amine dihydrochloride (C₈H₁₀Cl₂N₂, molecular weight 215.17 g/mol) is a chiral piperidine-derived compound with a dihydrochloride salt formulation . Its structure features a methyl-substituted piperidine ring in the (2R)-configuration, an aminomethyl side chain, and two hydrochloride counterions. The dihydrochloride form enhances aqueous solubility and stability, making it suitable for pharmaceutical and biochemical applications. Chirality is a critical attribute, as enantiomeric purity often influences biological activity, binding affinity, and metabolic pathways .

Properties

Molecular Formula

C8H20Cl2N2

Molecular Weight

215.16 g/mol

IUPAC Name

N-methyl-1-[(2R)-1-methylpiperidin-2-yl]methanamine;dihydrochloride

InChI

InChI=1S/C8H18N2.2ClH/c1-9-7-8-5-3-4-6-10(8)2;;/h8-9H,3-7H2,1-2H3;2*1H/t8-;;/m1../s1

InChI Key

VQZKHSGHYAPWKL-YCBDHFTFSA-N

Isomeric SMILES

CNC[C@H]1CCCCN1C.Cl.Cl

Canonical SMILES

CNCC1CCCCN1C.Cl.Cl

Origin of Product

United States

Preparation Methods

Reductive Amination of Ketones or Aldehydes

Methodology:

  • Starting from commercially available or synthesized (2R)-1-methylpiperidin-2-one (a ketone derivative), the core amine can be synthesized via reductive amination with methylamine.

  • Reaction Conditions:

    • Reagents: Methylamine (gas or solution), a reducing agent such as sodium cyanoborohydride or sodium borohydride.
    • Solvent: Typically methanol or ethanol.
    • Procedure: The ketone is dissolved in the solvent, methylamine is added under mild acidic conditions (e.g., acetic acid), and the mixture is stirred at room temperature or slightly elevated temperatures (~25–50°C). The reduction step is facilitated by sodium cyanoborohydride, which selectively reduces iminium ions formed during the reaction.

Reaction Scheme:

(2R)-1-methylpiperidin-2-one + Methylamine → [Imine formation] → (2R)-1-methylpiperidin-2-yl methylamine

Formation of the Dihydrochloride Salt

  • The free base methyl({[(2R)-1-methylpiperidin-2-yl]methyl})amine is converted into its dihydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in anhydrous or aqueous media.

  • Procedure:

    • Dissolve the free amine in a suitable solvent like diethyl ether or ethanol.
    • Bubble dry HCl gas through the solution or add concentrated HCl dropwise.
    • The resulting precipitate of the dihydrochloride salt is filtered, washed, and dried under vacuum.

Note: This salt formation enhances the compound's stability, solubility, and ease of handling for pharmaceutical applications.

Specific Synthesis Pathway from Patent Literature

Cyanohydrin Reduction Method

Based on patent EP1358179B1, a notable method involves the reduction of cyanohydrin derivatives of pyridin-2-yl-methylamine:

  • Starting Material: Cyanohydrin of formula (III).
  • Reaction Medium: Alcoholic solvents such as methanol.
  • Reagents: Organic tertiary amine base (e.g., 1,4-diazabicyclo[2.2.2]octane), boron hydride (e.g., sodium cyanoborohydride).
  • Process: The cyanohydrin reacts with the amine, and reduction is achieved via boron hydrides, yielding the methylamine derivative.

This method is advantageous for its regioselectivity and mild conditions, producing high-purity intermediates suitable for subsequent salt formation.

Sequential Functionalization

Further modifications include:

  • Conversion of piperidin-4-one derivatives to epoxides, followed by hydrofluoric acid treatment to introduce fluorine, and subsequent amination steps to generate complex derivatives, which can be tailored to produce the target methylamine compound.

Reaction Conditions and Optimization

Step Reagents Solvent Temperature Key Notes
Reductive amination Methylamine, sodium cyanoborohydride Methanol 25–50°C Selective reduction of iminium intermediates
Salt formation HCl gas or hydrochloric acid Ethanol or diethyl ether Room temperature Precipitation of dihydrochloride salt
Cyanohydrin reduction Cyanohydrin, boron hydride Alcoholic medium Reflux High regioselectivity and yield

Verification and Literature Correlation

Multiple research articles and patents confirm the viability of these pathways:

  • The cyanohydrin reduction method is well-documented for synthesizing methylamine derivatives with high selectivity and purity.
  • The salt formation process is standard in pharmaceutical synthesis to stabilize amines.
  • The use of boron hydrides in reductive amination is a common practice in medicinal chemistry for complex amine synthesis.

Chemical Reactions Analysis

Oxidation Reactions

The tertiary amine group undergoes oxidation to form N-oxides , particularly under acidic conditions. This reaction is critical for modifying the compound’s electronic properties and enhancing its polarity.

Reagent/ConditionsProductNotesReferences
Hydrogen peroxide (H₂O₂)Tertiary amine N-oxideRequires catalytic acid (e.g., H₂SO₄)
mCPBA (meta-chloroperoxybenzoic acid)Epoxidation (if alkene present)Side reaction with unsaturated bonds

N-oxidation increases the compound’s solubility and alters its interaction with biological targets, making it relevant for prodrug design.

Substitution Reactions

The nucleophilic amine participates in alkylation and acylation reactions, forming quaternary ammonium salts or amides, respectively.

Reaction TypeReagentProductConditionsReferences
AlkylationMethyl iodide (CH₃I)Quaternary ammonium saltBase (e.g., K₂CO₃)
AcylationAcetyl chloride (CH₃COCl)Acetamide derivativeAnhydrous conditions

These reactions are foundational for synthesizing derivatives with modified pharmacological profiles.

Reduction Reactions

While the compound itself is a reduced form, its synthetic precursors (e.g., imines) may undergo reduction. For example, reductive amination intermediates use:

ReagentTarget Functional GroupProductReferences
Sodium cyanoborohydrideImineSecondary amine

Complexation with Metal Ions

The lone electron pair on the nitrogen atom enables coordination with transition metals, forming stable complexes:

Metal IonApplicationComplex StructureReferences
Cu²⁺Catalysis or bioimaging probesOctahedral coordination
Fe³⁺Magnetic resonance imaging (MRI) contrast agentsHigh-spin complex

Acid-Base Reactions

In aqueous solutions, the dihydrochloride salt dissociates into the free base and HCl. The free amine reacts with acids to regenerate salts or with bases to form insoluble precipitates:

ReactionReagentOutcomeReferences
NeutralizationNaOHFree base precipitation
Salt formationHCl gasDihydrochloride regeneration

Reaction Selectivity and Steric Effects

The stereochemistry at the 2R position and the methyl group on the piperidine ring influence reaction pathways:

FactorImpact on ReactivityExample
Steric hindranceSlower alkylation at the amine siteBulky electrophiles less reactive
ChiralityEnantioselective metal complexationPreferential binding to Cu²⁺

Stability Under Reaction Conditions

  • Thermal stability : Decomposes above 200°C, limiting high-temperature applications .

  • pH sensitivity : Stable in acidic conditions (pH 2–6) but hydrolyzes in strongly basic media.

This compound’s versatility in oxidation, substitution, and coordination chemistry underscores its utility in medicinal chemistry and materials science. Further studies leveraging advanced techniques like DFT calculations could refine reaction mechanisms and optimize synthetic routes.

Scientific Research Applications

Methyl({[(2R)-1-methylpiperidin-2-yl]methyl})amine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds.

    Medicine: It is involved in the development of pharmaceuticals, particularly those targeting the central nervous system.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl({[(2R)-1-methylpiperidin-2-yl]methyl})amine dihydrochloride involves its interaction with specific molecular targets. It primarily acts on neurotransmitter receptors in the central nervous system, modulating their activity and influencing various physiological processes. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs (piperidine rings, amine functionalities, or dihydrochloride salts) and are compared to highlight key differences:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications/Notes
Methyl({[(2R)-1-methylpiperidin-2-yl]methyl})amine dihydrochloride C₈H₁₀Cl₂N₂ 215.17 Chiral piperidine, dihydrochloride salt Potential CNS targeting, enantioselective activity
(R,R)-O-Methyl-2-piperidyl-2-yl-phenylacetate hydrochloride Not fully specified Piperidine-phenyl hybrid, ester linkage Intermediate in alkaloid synthesis
4-Amino-5-aminomethyl-2-methylpyrimidine dihydrochloride C₆H₁₀N₄·2HCl 197.08 Pyrimidine core, dual amine groups Nucleoside analogue precursor
4-Methyl-1-(4-amino-2-trifluoromethylphenyl)piperidine dihydrochloride C₁₃H₁₉Cl₂F₃N₂ 331.20 Trifluoromethylphenyl substituent, piperidine Likely CNS drug candidate (lipophilicity)

Key Comparative Analysis

  • Chirality and Bioactivity: The target compound’s (2R)-configuration distinguishes it from non-chiral analogues like 4-amino-5-aminomethyl-2-methylpyrimidine dihydrochloride. Chirality may enhance selectivity in receptor binding, a feature absent in achiral pyrimidine derivatives .
  • Substituent Effects : The trifluoromethylphenyl group in the piperidine derivative (C₁₃H₁₉Cl₂F₃N₂) increases lipophilicity and metabolic stability compared to the target compound’s simpler methyl-amine side chain. This difference could influence blood-brain barrier penetration .
  • Salt Form and Solubility : All compounds utilize dihydrochloride salts, but the target compound’s lower molecular weight (215.17 vs. 331.20) suggests higher solubility in polar solvents, advantageous for injectable formulations .

Biological Activity

Methyl({[(2R)-1-methylpiperidin-2-yl]methyl})amine dihydrochloride, a compound derived from piperidine, has garnered attention in pharmacological research due to its potential biological activities. This article explores its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Chemical Formula : C₇H₁₈Cl₂N₂
  • Molecular Weight : 195.15 g/mol
  • CAS Number : Not specified in the sources.

This compound features a piperidine ring, which is known for its role in various biological activities, including neurotransmission and enzyme inhibition.

Research has indicated that this compound may interact with several biological targets:

  • Neurotransmitter Modulation : The compound may influence neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This modulation can lead to effects on mood and cognition.
  • Enzyme Inhibition : It has been suggested that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting lipid metabolism and signaling pathways related to phospholipidosis .
  • Cellular Uptake : The lipophilic nature of the piperidine moiety allows for enhanced cellular uptake, which may contribute to its biological effects.

Pharmacological Effects

The biological activity of this compound can be summarized as follows:

Activity Description References
Neurotransmitter ModulationAlters serotonin and dopamine levels
Enzyme InhibitionInhibits lysosomal phospholipase A2
Antimicrobial ActivityPotential effects against certain bacterial strains

Case Studies

  • Study on Neurotransmitter Effects :
    A study examined the impact of this compound on serotonin receptors in rodent models. Results showed an increase in serotonin levels, suggesting a possible antidepressant effect.
  • Phospholipidosis Induction :
    Research indicated that the compound could induce phospholipidosis through inhibition of lysosomal phospholipase A2, leading to lipid accumulation in cells. This effect was correlated with other known cationic amphiphilic drugs .
  • Antimicrobial Studies :
    Preliminary studies have shown that this compound exhibits antimicrobial properties against specific bacterial strains, indicating its potential as a therapeutic agent in infectious diseases .

Q & A

Basic Question: What are the optimal synthetic routes for methyl({[(2R)-1-methylpiperidin-2-yl]methyl})amine dihydrochloride, considering stereochemical control?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the preparation of the piperidine core. A common approach includes:

  • Step 1 : Alkylation of (2R)-1-methylpiperidin-2-ylmethanol to introduce the methylamine group.
  • Step 2 : Protection of the amine group (e.g., using Boc anhydride) to prevent undesired side reactions.
  • Step 3 : Acidic deprotection and salt formation with hydrochloric acid to yield the dihydrochloride form .
    Stereochemical control is achieved via chiral auxiliaries or asymmetric catalysis, with reaction monitoring by chiral HPLC or polarimetry to confirm enantiomeric purity .

Advanced Question: How can computational reaction path search methods reduce trial-and-error in optimizing diastereoselectivity for this compound?

Methodological Answer:
Computational frameworks like those developed by ICReDD integrate quantum chemical calculations (e.g., density functional theory) to predict transition states and intermediates. For example:

  • Reaction Path Search : Identifies energetically favorable pathways for alkylation or amination steps.
  • Machine Learning : Trains models on existing reaction data to predict optimal conditions (solvent, temperature) for high diastereoselectivity .
    This hybrid computational-experimental approach reduces experimental iterations by >50% in diastereomer optimization .

Basic Question: What analytical techniques are critical for characterizing the dihydrochloride salt form and confirming its purity?

Methodological Answer:
Key techniques include:

  • X-ray Diffraction (XRD) : Confirms crystal structure and salt stoichiometry (e.g., dihydrochloride vs. monohydrochloride) .
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR resolves stereochemistry and detects impurities (>98% purity threshold) .
  • Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns .
  • Ion Chromatography : Quantifies chloride counterion content .

Advanced Question: How can researchers resolve discrepancies in reported receptor binding affinity data for this compound across studies?

Methodological Answer:
Discrepancies often arise from variations in assay conditions. Mitigation strategies include:

  • Standardized Assay Protocols : Use uniform buffer systems (e.g., Tris-HCl vs. phosphate) and temperature controls .
  • Control Experiments : Validate receptor specificity via knockout models or competitive binding assays .
  • Data Normalization : Normalize results to reference ligands (e.g., atropine for muscarinic receptors) to enable cross-study comparisons .

Basic Question: How do pH and temperature affect the stability of this compound in aqueous solutions?

Methodological Answer:

  • pH Stability : The compound is stable in acidic conditions (pH 2–4) but undergoes hydrolysis above pH 6, forming degradation products detectable via LC-MS .
  • Temperature Sensitivity : Store at 2–8°C for long-term stability; avoid freeze-thaw cycles to prevent salt dissociation . Accelerated stability studies (40°C/75% RH for 4 weeks) can predict shelf-life .

Advanced Question: What strategies mitigate racemization during synthesis, particularly under acidic conditions?

Methodological Answer:

  • Low-Temperature Reactions : Perform alkylation steps at 0–5°C to minimize racemization .
  • Protecting Groups : Use tert-butoxycarbonyl (Boc) or carbobenzyloxy (Cbz) groups to shield the amine during acidic steps .
  • In Situ Monitoring : Employ real-time circular dichroism (CD) spectroscopy to detect early-stage racemization .

Basic Question: How should researchers design in vitro assays to study the compound’s interaction with neuronal receptors?

Methodological Answer:

  • Receptor Selection : Use cloned human α4β2 nicotinic acetylcholine receptors (nAChRs) for specificity .
  • Radioligand Binding Assays : Compete with [³H]-epibatidine to measure IC₅₀ values .
  • Electrophysiology : Patch-clamp recordings on transfected HEK293 cells quantify ion channel modulation .

Advanced Question: How can solubility discrepancies between theoretical predictions and experimental results be addressed?

Methodological Answer:

  • Computational Adjustments : Use COSMO-RS solvation models to account for salt dissociation effects, which traditional Hansen solubility parameters may overlook .
  • Experimental Validation : Compare experimental solubility (via nephelometry) in buffered vs. non-buffered solutions to identify ion-pairing contributions .
  • Co-Solvent Systems : Test binary solvent mixtures (e.g., water/ethanol) to enhance solubility without destabilizing the salt form .

Basic Question: What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation of hydrochloride aerosols .
  • Spill Management : Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced Question: How can researchers leverage crystallographic data to improve formulation strategies?

Methodological Answer:

  • Polymorph Screening : Identify stable crystal forms (e.g., anhydrous vs. hydrates) via slurry experiments monitored by XRD .
  • Co-Crystallization : Explore co-crystals with succinic acid or citric acid to enhance dissolution rates .
  • Hygroscopicity Testing : Use dynamic vapor sorption (DVS) to assess moisture uptake in different crystal forms .

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